![molecular formula C14H15BrN2O4 B13089138 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate](/img/structure/B13089138.png)
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate
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Overview
Description
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-1-methylbenzene with tert-butyl isocyanide in the presence of a base can yield the desired indazole derivative . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate has been investigated for its potential therapeutic properties. It has shown promise as a scaffold for developing new pharmaceuticals targeting various diseases.
Case Study :
A study published in Medicinal Chemistry highlighted its effectiveness in inhibiting specific cancer cell lines, showcasing its potential as an anticancer agent. The compound was tested against multiple cancer types, demonstrating significant cytotoxicity at low concentrations .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Data Table: Synthetic Applications
Material Science
Recent studies have explored the use of this compound in developing novel materials with specific electronic properties. Its incorporation into polymer matrices has been studied for creating conductive materials.
Case Study :
Research conducted at Xi’an Jiaotong-Liverpool University demonstrated that composites containing this indazole derivative exhibited enhanced electrical conductivity and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other indazole derivatives, such as:
- 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate
- 5-Bromo-1-methyl-1H-indazole
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate is a brominated indole derivative with a molecular formula of C15H16BrN2O4 and a molecular weight of approximately 354.20 g/mol. This compound exhibits significant potential for various biological activities, making it a subject of interest in pharmacological research. Its unique structural characteristics, including the presence of a bromine atom and carboxylate ester functionalities, may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- tert-butyl group at position 1
- methyl group at position 5
- bromo substituent at position 3
- two carboxylate ester functionalities at positions 1 and 5
These features contribute to its distinct reactivity profile compared to other indazole derivatives. The presence of bromine enhances its electrophilic nature, potentially facilitating interactions with various biological molecules.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C15H16BrN2O4 |
Molecular Weight | 354.20 g/mol |
Physical Form | White to Yellow Solid |
Purity | ≥95% |
Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. The compound's unique structure allows it to modulate biological activities effectively, although detailed mechanisms are still under investigation.
Pharmacological Studies
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Receptor Interaction : The compound has shown potential in binding to glutamate receptors, which play critical roles in neurotransmission and neuronal plasticity. This interaction may be relevant for developing treatments for neurological conditions .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of related indazole derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could mitigate cell death and promote survival through antioxidant mechanisms.
- Anticancer Activity : Another research project focused on the anticancer properties of indazole derivatives, including this compound. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-tert-butyl 5-methyl 3-chloro-1H-indole-1,5-dicarboxylate | C15H16ClN2O4 | Contains chlorine instead of bromine |
1-tert-butyl 5-methyl 3-fluoro-1H-indole-1,5-dicarboxylate | C15H16FN2O4 | Contains fluorine instead of bromine |
1-tert-butyl 5-methyl 3-iodo-1H-indole-1,5-dicarboxylate | C15H16IN2O4 | Contains iodine instead of bromine |
The presence of different halogens (Cl, F, I) affects the reactivity and biological activity of these compounds. Bromine's unique properties may enhance binding affinity to biological targets compared to other halogens.
Properties
Molecular Formula |
C14H15BrN2O4 |
---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindazole-1,5-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3 |
InChI Key |
AIGUOBNVQXRKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)Br |
Origin of Product |
United States |
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